Mederrhodin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97413-41-7 |
|---|---|
Molecular Formula |
C24H27NO9 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(11R,15R,17R)-5-[(5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-2,9-dihydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,5,8-tetraene-4,7,13-trione |
InChI |
InChI=1S/C24H27NO9/c1-8-16-19(24-14(32-8)7-15(27)34-24)23(31)17-12(26)5-10(21(29)18(17)22(16)30)13-6-11(25(3)4)20(28)9(2)33-13/h5,8-9,11,13-14,20,24,28,30-31H,6-7H2,1-4H3/t8-,9-,11?,13?,14-,20-,24+/m1/s1 |
InChI Key |
YKHPVCQWMSOJBO-AJHFTWGYSA-N |
SMILES |
CC1C(C(CC(O1)C2=CC(=O)C3=C(C4=C(C(OC5C4OC(=O)C5)C)C(=C3C2=O)O)O)N(C)C)O |
Isomeric SMILES |
C[C@@H]1[C@H](C(CC(O1)C2=CC(=O)C3=C(C4=C([C@H](O[C@H]5[C@@H]4OC(=O)C5)C)C(=C3C2=O)O)O)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)C2=CC(=O)C3=C(C4=C(C(OC5C4OC(=O)C5)C)C(=C3C2=O)O)O)N(C)C)O |
Synonyms |
6-hydroxymedermycin mederrhodin A |
Origin of Product |
United States |
Biosynthesis and Genetic Engineering for Mederrhodin a Production
Origin and Initial Production via Combinatorial Biosynthesis
The creation of Mederrhodin A was a landmark achievement in the field of combinatorial biosynthesis, demonstrating the feasibility of producing hybrid antibiotics by manipulating microbial genetics. jic.ac.uknih.gov This approach involves the deliberate mixing and matching of genes from different biosynthetic pathways to generate novel chemical structures. nih.govthieme-connect.com
Hybridization of Biosynthetic Gene Clusters (e.g., Streptomyces coelicolor A3(2) and Streptomyces sp. AM7161)
The production of this compound was first achieved in 1985 by transferring the gene cluster responsible for actinorhodin (B73869) biosynthesis from Streptomyces coelicolor A3(2) into Streptomyces sp. AM-7161, a producer of the antibiotic medermycin (B3063182). jic.ac.ukresearchgate.netnih.govnih.gov The genetically engineered recipient strain then produced a new, purple-colored antibiotic, which was named this compound. jic.ac.uk
Spectroscopic analysis confirmed that this compound possessed a hybrid chemical structure, incorporating features from both parent antibiotics. jic.ac.uk Specifically, it is characterized by the addition of a hydroxyl group at the C-6 position of the medermycin molecule, a feature derived from the actinorhodin pathway. researchgate.netnih.govnih.gov This successful experiment demonstrated that genes from different species could work together to create a novel compound. jic.ac.uk
| Parent Strain | Antibiotic Produced | Gene Cluster Contribution |
| Streptomyces coelicolor A3(2) | Actinorhodin | Provides genes for hydroxylation. researchgate.netnih.govnih.gov |
| Streptomyces sp. AM-7161 | Medermycin | Provides the basic medermycin scaffold. researchgate.netnih.govnih.gov |
Role of Polyketide Synthase (PKS) Systems in Biosynthesis
The biosynthesis of both actinorhodin and medermycin, and consequently this compound, is governed by Type II polyketide synthase (PKS) systems. acs.orgnih.gov These PKS systems are multi-enzyme complexes that catalyze the assembly of polyketide chains from simple acyl-CoA precursors through repeated Claisen condensations. nih.govrasmusfrandsen.dk
In the creation of this compound, the generation of the novel molecule involved the enzymatic activity in the later steps of the biosynthetic pathways, rather than the initial PKS-catalyzed steps that build the polyketide backbone. acs.org This indicates that the core PKS of the medermycin pathway produced its characteristic polyketide intermediate, which was then modified by an enzyme encoded by the introduced actinorhodin gene cluster, specifically the hydroxylase that adds the -OH group. asm.orgmicrobiologysociety.org The minimal PKS, consisting of a ketosynthase-chain length factor (KS-CLF) heterodimer, an acyl carrier protein (ACP), and a malonyl-CoA:ACP malonyltransferase (MAT), is responsible for synthesizing a polyketide chain of a defined length. nih.govplos.org
Methodologies in Combinatorial Biosynthesis Applied to this compound
The generation of this compound exemplifies several key strategies within the broader field of combinatorial biosynthesis. These techniques are designed to create molecular diversity and produce novel compounds that may not be accessible through traditional chemical synthesis. nih.govacs.org
Pathway-Level Genetic Recombination and Engineering
The creation of this compound is a prime example of pathway-level genetic recombination. nih.gov This strategy involves the transfer of entire genes or gene clusters from one organism to another to create a hybrid biosynthetic pathway. nih.govthieme-connect.com In this case, a plasmid containing the actinorhodin gene cluster was introduced into the medermycin-producing Streptomyces strain. thieme-connect.comresearchgate.net The successful production of this compound demonstrated that biosynthetic pathways could be rationally engineered to produce novel structures. asm.orgacs.org This approach relies on homologous recombination, a natural process of genetic exchange between similar DNA sequences, to integrate the foreign genes into the host's genetic machinery. creative-diagnostics.comwikipedia.orgwikipedia.org
Precursor-Directed Biosynthesis Approaches
Precursor-directed biosynthesis is another strategy in combinatorial biosynthesis where the natural biosynthetic pathway of an organism is coaxed into incorporating a synthetic, non-native precursor to generate a new analog. nih.govthieme-connect.com This method takes advantage of the substrate flexibility of some biosynthetic enzymes. thieme-connect.com For this technique to be successful, the synthetic precursor must be taken up by the cell and accepted by the downstream enzymes in the pathway. thieme-connect.com While the initial creation of this compound was primarily a genetic engineering achievement, the principles of precursor-directed biosynthesis are relevant to the broader field of creating "unnatural" natural products. nih.govnih.gov
Enzyme-Level Modifications (e.g., Domain Swapping, Site-Directed Mutagenesis)
Enzyme-level modification represents a more targeted approach within combinatorial biosynthesis, involving the alteration of specific enzymes to change their function or substrate specificity. nih.gov This can include techniques like domain swapping, where functional domains between different enzymes are exchanged, or site-directed mutagenesis, where specific amino acids in an enzyme's active site are changed. nih.gov Although the initial report on this compound did not detail specific enzyme-level modifications, this strategy is a powerful tool for generating novel compounds. The regulation of biosynthetic pathways can also be influenced at the enzyme level through post-translational modifications, which can activate or inactivate enzymes, thereby controlling the metabolic flux. frontiersin.org
Advanced Synthetic Biology Strategies for Novel this compound Analogues
The creation of this compound represents a foundational achievement in the field of combinatorial biosynthesis, a key area within synthetic biology. This pioneering work has paved the way for more advanced strategies aimed at generating novel analogues with potentially improved or different biological activities. These strategies move beyond simple gene cluster transfer to more precise and complex genetic manipulations.
One of the early and transformative examples of creating a novel antibiotic through genetic engineering was the production of this compound. researchgate.net This was achieved by introducing the biosynthetic gene cluster for actinorhodin from Streptomyces coelicolor A3(2) into Streptomyces sp. AM-7161, a producer of the isochromanequinone antibiotic medermycin. nih.govresearchgate.netasm.org This process of transferring entire or partial biosynthetic pathways between different organisms is a cornerstone of combinatorial biosynthesis. asm.org The resulting engineered strain produced a new hybrid compound, this compound, which is characterized by the addition of a hydroxyl group at the C-6 position of the medermycin structure. nih.govresearchgate.net This structural modification is a direct result of the functional expression of a hydroxylase gene from the actinorhodin cluster acting on the medermycin scaffold.
Building on this fundamental success, modern synthetic biology offers a toolkit for more sophisticated engineering of biosynthetic pathways to generate a wider diversity of this compound analogues. These advanced approaches include:
Gene Assembly and Refactoring: Instead of transferring large, uncharacterized segments of DNA, specific genes or gene cassettes can be synthesized and assembled. microbiologysociety.org This "BioBrick" or "LEGO" like approach allows for the rational design of biosynthetic pathways, piecing together genetic units from different sources to create entirely new production systems. microbiologysociety.org For this compound, this could involve combining the minimal polyketide synthase (PKS) from the medermycin pathway with a curated set of tailoring enzymes (e.g., hydroxylases, glycosyltransferases, methyltransferases) from various actinomycete genomes to generate a library of novel derivatives.
Promoter Engineering and Regulatory Circuit Design: The expression of biosynthetic gene clusters is often tightly controlled and may be silent under standard laboratory conditions. asm.orgmicrobiologysociety.org Synthetic biology provides tools to overcome this by replacing native promoters with strong, constitutive, or inducible promoters to drive high-level expression of the this compound biosynthetic machinery. rsc.org Furthermore, synthetic regulatory circuits can be designed to respond to specific chemical inducers or metabolic cues, allowing for precise temporal and spatial control over analogue production. rsc.org
Metabolic Engineering of Host Strains: The production of this compound and its analogues is dependent on the availability of precursor molecules derived from the host's primary metabolism. rsc.orgoup.com Advanced strategies involve the targeted modification of central metabolic pathways in the Streptomyces host to increase the intracellular pools of essential precursors like acetyl-CoA and malonyl-CoA. This ensures a greater flux towards the engineered polyketide pathway, boosting the yield of the final product. rsc.org
Heterologous Expression in Optimized Hosts: While Streptomyces is the native producer of the parent compounds, expressing the engineered pathway in a more genetically tractable and rapidly growing host, such as E. coli or yeast, can accelerate the design-build-test cycle of synthetic biology. rsc.org This requires significant pathway engineering, including codon optimization and ensuring the functional expression of complex enzymes like PKSs in a foreign cellular environment. rsc.org
These advanced synthetic biology strategies represent a significant leap from the initial creation of this compound, offering the potential to systematically explore the chemical space around this core structure and discover new analogues with enhanced therapeutic properties. mdpi.com
Genetic Determinants and Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of this compound is a direct consequence of the planned introduction of specific genetic determinants from one Streptomyces species into another. The resulting hybrid antibiotic's production is governed by the interplay between the introduced genes and the host's native biosynthetic machinery.
The landmark experiment that led to the production of this compound involved the transfer of plasmids containing parts of the actinorhodin (act) gene cluster from S. coelicolor A3(2) into the medermycin-producing Streptomyces sp. strain AM7161. nih.govresearchgate.netasm.org The key genetic determinant responsible for the conversion of the medermycin intermediate into this compound was identified as a gene within the act cluster that encodes a hydroxylase. researchgate.net This enzyme recognizes a substrate in the medermycin pathway and catalyzes the addition of a hydroxyl group, a chemical feature characteristic of actinorhodin, onto the medermycin backbone. researchgate.net Specifically, research has pointed to the actV region of the actinorhodin gene cluster as being crucial for this transformation. researchgate.net
The regulatory mechanisms governing the production of this compound are complex, involving elements from both the introduced gene cluster and the host organism. The production of secondary metabolites in Streptomyces is generally controlled by a hierarchical cascade of regulatory genes. asm.orgoup.com
Key aspects of the regulatory framework include:
Cluster-Situated Regulators: The act gene cluster contains its own specific regulatory genes that control the expression of the biosynthetic genes within that cluster. When this cluster is introduced into the medermycin producer, these regulatory proteins are also transferred and can influence the expression of the tailoring enzymes, such as the hydroxylase responsible for this compound formation.
Cross-Talk Between Pathways: The production of this compound relies on the host's machinery to produce the medermycin precursor and the introduced gene product to modify it. This necessitates a functional interaction between the two biosynthetic systems. The regulation is not simply the activation of a single new gene but an integration into the host's metabolic and regulatory landscape. asm.org
Understanding these genetic determinants and regulatory mechanisms is crucial for optimizing the production of this compound and for the rational design of future combinatorial biosynthesis experiments to create novel antibiotics. asm.orgoup.com
Structural Elucidation and Analogues of Mederrhodin a
Methodologies for Comprehensive Structural Characterization
The elucidation of Mederrhodin A's intricate molecular architecture has been achieved through the synergistic application of several powerful analytical methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, provide complementary information that, when integrated, allows for an unambiguous assignment of the chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural elucidation of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. mdpi.comemerypharma.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for a complete structural assignment. escholarship.org
1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide initial, yet vital, information. The ¹H NMR spectrum reveals the chemical environment of each proton, its multiplicity (splitting pattern), and through integration, the number of protons in a given signal. emerypharma.com The ¹³C NMR spectrum, in turn, identifies the number of unique carbon atoms and their chemical shifts, which are indicative of their functional group and hybridization state.
While 1D NMR provides a foundational dataset, 2D NMR techniques are essential for piecing together the molecular puzzle of a complex structure like this compound. ulethbridge.ca These experiments reveal correlations between different nuclei, allowing for the establishment of the carbon skeleton and the relative stereochemistry. Key 2D NMR experiments employed in the structural elucidation of this compound include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com By revealing ¹H-¹H spin-spin coupling networks, COSY is instrumental in tracing out contiguous proton systems within the molecule. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of which protons are attached to which carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry of the molecule by revealing through-space interactions.
The comprehensive analysis of these 1D and 2D NMR datasets allows for the meticulous assembly of the this compound structure, from its basic carbon framework to the fine details of its stereochemical configuration. emerypharma.com
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a molecule's molecular weight and elemental composition. studypug.comlibretexts.org For the structural elucidation of this compound, advanced MS techniques, particularly those involving tandem mass spectrometry (MS/MS), are invaluable. numberanalytics.comchromatographyonline.com
High-resolution mass spectrometry (HRMS) is initially employed to determine the precise molecular weight of this compound with high accuracy. This allows for the calculation of its molecular formula, providing the exact number of atoms of each element present in the molecule.
Tandem mass spectrometry (MS/MS) is then used to gain detailed structural information through fragmentation analysis. numberanalytics.comchromatographyonline.com In a typical MS/MS experiment, the intact this compound molecule (the precursor ion) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments (product ions). The analysis of these fragments provides a wealth of information about the molecule's structure, as the fragmentation patterns are often characteristic of specific functional groups and structural motifs. mdpi.comnih.gov By piecing together the information from the different fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the data obtained from NMR spectroscopy.
X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. anton-paar.comwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. azolifesciences.comlibretexts.org The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, which can be used to calculate a three-dimensional electron density map of the molecule. nih.gov From this map, the precise position of each atom can be determined, yielding a definitive and highly accurate molecular structure. libretexts.org
The primary challenge in applying X-ray crystallography to a natural product like this compound is the requirement for a high-quality single crystal. The process of crystallization can be difficult and time-consuming. However, once a suitable crystal is obtained, X-ray diffraction analysis provides an unparalleled level of structural detail, including absolute stereochemistry, bond lengths, and bond angles. wikipedia.org This information is crucial for confirming the structural assignments made by NMR and MS and for providing a complete and accurate picture of the this compound molecule in the solid state.
The elucidation of a complex natural product structure like this compound is rarely accomplished using a single analytical technique. Instead, it requires the careful integration of data from multiple, complementary methods. studypug.comresearchgate.netnih.gov The process typically begins with the determination of the molecular formula by HRMS. Subsequently, extensive 1D and 2D NMR experiments are performed to establish the planar structure and relative stereochemistry. mestrelab.com The fragmentation patterns observed in MS/MS experiments provide corroborating evidence for the proposed structure. sepscience.com Finally, if a suitable crystal can be obtained, X-ray crystallography provides the definitive and absolute three-dimensional structure. bruker.com
The synergy between these techniques is crucial. For instance, NMR data can guide the interpretation of complex MS fragmentation patterns, while the molecular formula from MS is a prerequisite for interpreting NMR spectra. The final, confirmed structure of this compound is therefore the result of a comprehensive and integrated analytical approach, ensuring a high degree of confidence in the assigned structure.
X-ray Crystallography in Definitive Structure Assignment
Comparative Structural Analysis of this compound with Related Polyketides (e.g., Medermycin (B3063182), Actinorhodin)
This compound belongs to the pyranonaphthoquinone family of polyketides, a class of natural products known for their diverse biological activities. To better understand the structure-activity relationships within this family, it is instructive to compare the structure of this compound with those of its close relatives, such as Medermycin and Actinorhodin (B73869).
| Compound | Core Structure | Key Substituents and Features |
| This compound | Naphtho[2,3-c]pyran-5,10-dione | Possesses a C-glycosidically linked D-olivose moiety. The aglycone is closely related to that of Medermycin. |
| Medermycin | Naphtho[2,3-c]pyran-5,10-dione | Features a dimethylamino-tetrahydropyran ring fused to the naphthoquinone core. |
| Actinorhodin | Dimeric Naphthoquinone | A dimeric molecule formed from two identical monomeric units. It is biosynthetically related to the aglycone of this compound. |
As indicated in the table, all three compounds share a common biosynthetic origin from polyketide pathways. This compound and Medermycin are particularly similar, with the primary difference being the nature of the sugar-like moiety attached to the naphthoquinone core. In contrast, Actinorhodin represents a dimeric structure, highlighting the biosynthetic plasticity that can lead to significant structural variations from a common precursor. These structural differences are responsible for the distinct biological activities observed for each compound.
Characterization of this compound Analogues (e.g., Mederrhodin B) and Structural Variations
In addition to this compound, a number of naturally occurring and semi-synthetic analogues have been identified and characterized. The study of these analogues is important for understanding the biosynthetic pathway and for exploring the structure-activity relationships of this class of compounds.
One of the most well-known analogues is Mederrhodin B . Structurally, Mederrhodin B is very similar to this compound, with the primary difference being the stereochemistry at a specific chiral center within the pyran ring. This subtle change in stereochemistry can have a significant impact on the biological activity of the molecule.
Molecular and Cellular Mechanisms of Mederrhodin a Biological Activity
Investigation of Primary Molecular Targets and Interactions
The primary molecular interactions of Mederrhodin A are central to its biological effects. These interactions primarily involve the genetic material of the cell and key enzymes responsible for maintaining DNA topology.
This compound is understood to function as a DNA intercalating agent. researchgate.net This process involves the insertion of its planar aromatic ring system between the base pairs of the DNA double helix. farmaciajournal.comrsc.org This intercalation disrupts the normal structure of DNA, leading to significant changes in its secondary structure and interfering with the processes of DNA replication and transcription. researchgate.netfarmaciajournal.com By physically blocking the DNA template, this compound effectively inhibits the synthesis of nucleic acids, a mechanism shared by other intercalating agents. researchgate.netfarmaciajournal.com The inhibition of ribosomal RNA (rRNA) synthesis, in particular, can be a significant consequence of DNA intercalation, as it disrupts ribosome biogenesis, a process tightly linked to cell growth and proliferation. nih.gov
A key target of this compound's activity is DNA gyrase, a type II topoisomerase essential for maintaining the negative supercoiling of bacterial DNA. uniprot.orgcreative-diagnostics.com DNA gyrase plays a critical role in DNA replication, transcription, and repair by resolving topological stress. creative-diagnostics.com this compound is thought to inhibit DNA gyrase, which can lead to the accumulation of double-strand breaks in the bacterial genome. nih.gov This inhibition disrupts the essential functions of DNA gyrase, ultimately contributing to the compound's antibacterial effects. nih.gov The modulation of DNA gyrase activity is a known mechanism for several antibiotics, which trap the enzyme-DNA complex and prevent the re-ligation of the DNA strands. nih.govnih.gov
DNA Intercalation and Inhibition of Nucleic Acid Synthesis
Analysis of Cellular Responses and Stress Pathway Induction in Model Organisms
The interaction of this compound with cellular components triggers a cascade of stress responses within model organisms. nih.gov These responses are a direct consequence of the molecular damage inflicted by the compound.
This compound is a redox-active compound, and its activity is associated with the induction of oxidative stress. researchgate.net This involves the generation of reactive oxygen species (ROS), which are highly reactive molecules such as superoxide (B77818) anions and hydrogen peroxide. mdpi.commdpi.comwikipedia.org An imbalance between the production of ROS and the cell's ability to detoxify them leads to a state of oxidative stress. nih.govnih.gov This excess of ROS can cause widespread damage to cellular components. mdpi.com
The cellular damage caused by this compound, including that from oxidative stress, activates specific stress response pathways. frontiersin.org Research indicates that this compound induces a protein damage response. researchgate.net Furthermore, it triggers a specific DNA damage response, characterized by the upregulation of genes such as dinB and nth. researchgate.netcellsignal.com These pathways are the cell's attempt to repair the damage to its proteins and DNA. nih.govmdpi.comnih.govrsc.org However, it is noteworthy that this compound does not appear to induce the LexA-dependent SOS response, a more generalized DNA damage response pathway. researchgate.net
Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation
pH-Dependent Activity and Environmental Influences on Mechanism
The biological activity of this compound is significantly influenced by environmental factors, most notably pH. researchgate.net The compound exhibits pH-responsive behavior, with its effectiveness being greater at a lower pH. researchgate.net This pH-dependent activity is a crucial aspect of its mechanism, as the protonation state of the molecule can affect its ability to cross cellular membranes and interact with its molecular targets. The color of actinorhodin (B73869), a related compound, is also pH-dependent, transitioning from blue in alkaline conditions to red in acidic environments.
| Finding | Organism/System | Significance |
| DNA Intercalation | In vitro | Disrupts DNA structure, inhibiting replication and transcription. researchgate.netfarmaciajournal.com |
| DNA Gyrase Inhibition | Bacteria | Leads to DNA damage and interferes with essential cellular processes. creative-diagnostics.comnih.gov |
| Oxidative Stress Induction | Gram-positive bacteria | Generates ROS, causing cellular damage. researchgate.net |
| Protein and DNA Damage Response | Gram-positive bacteria | Activates specific repair pathways (e.g., upregulation of dinB, nth). researchgate.net |
| pH-Dependent Activity | Gram-positive bacteria | More effective at lower pH, suggesting environmental factors modulate its mechanism. researchgate.net |
In Vitro Biological Activities and Preclinical Research Approaches
Evaluation of Antimicrobial Spectrum against Bacterial Model Systems
The antimicrobial spectrum of a compound refers to the range of microorganisms it can inhibit or kill. wikipedia.org This evaluation is a critical first step in characterizing a potential new antibiotic. The spectrum is typically categorized as narrow (effective against a limited range of bacteria), broad (effective against a wide range), or extended (effective against Gram-positive and some Gram-negative bacteria). wikipedia.org This determination is made through in vitro testing against a panel of representative bacterial species. wikipedia.org
Mederrhodin A, a novel antibiotic compound, has been evaluated for its antibacterial properties. Research indicates that it demonstrates weak to modest antibacterial activity against a selection of both Gram-positive and Gram-negative bacteria. dovepress.com
Gram-positive and Gram-negative bacteria are differentiated by the structure of their cell walls. Gram-positive bacteria possess a thick peptidoglycan layer, whereas Gram-negative bacteria have a thin peptidoglycan layer surrounded by an outer membrane, which can act as a barrier to many antibiotics. frontiersin.org The ability of a compound to show activity against both types, even if modest, suggests a broader spectrum of action.
Table 1: Antimicrobial Spectrum of this compound
| Bacterial Type | Activity Level |
|---|---|
| Gram-positive Bacteria | Weak to Modest dovepress.com |
| Gram-negative Bacteria | Weak to Modest dovepress.com |
This table summarizes the reported in vitro antibacterial activity of this compound against different classes of bacteria.
Assessment of Anti-Proliferative Activity in Non-Human Cell Line Models
Anti-proliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. This is a key indicator of potential anti-cancer activity and is commonly assessed using various cell line models in vitro. oamjms.eu These assays measure the effect of a compound on cell viability and growth over time. nih.gov
Commonly used methods for assessing anti-proliferative activity include colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and the sulforhodamine B (SRB) assay, which measures cellular protein content. oamjms.euscielo.sa.cr Researchers often use a panel of cell lines, such as the NCI60 panel developed by the National Cancer Institute, which consists of 60 different human tumor cell lines, to screen compounds and understand their spectrum of activity across different cancer types. nih.gov
As of the current literature, specific studies detailing the evaluation of this compound for its anti-proliferative activity in non-human cell line models have not been reported. Such an assessment would involve exposing various non-human cancer cell lines to a range of this compound concentrations and measuring the impact on cell proliferation to determine metrics like the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Methodologies for High-Throughput Screening and Lead Compound Identification in Preclinical Contexts
The discovery of novel therapeutic agents like this compound is often the result of extensive preclinical research that begins with identifying a "lead compound." A lead compound is a chemical entity that shows promising biological activity against a specific target and serves as the starting point for further optimization in drug discovery. solubilityofthings.comnumberanalytics.com The process of finding such leads has been revolutionized by methodologies like High-Throughput Screening (HTS). numberanalytics.com
HTS is an automated process that allows for the rapid testing of vast numbers of chemical compounds for a specific biological activity. nih.govtechnologynetworks.com This approach enables researchers to screen large and diverse compound libraries, including natural products and synthetic molecules, in a cost-effective and time-efficient manner. nih.govfraunhofer.de The goal is to identify "hits"—compounds that exhibit the desired activity in an initial screen. aragen.com
These hits then undergo a more rigorous "hit-to-lead" process, where their chemical structures are refined to improve potency, selectivity, and other pharmacological properties, ultimately yielding a lead compound. aragen.comucl.ac.uk
Several HTS methodologies are employed in preclinical research:
Biochemical Assays: These are in vitro tests that measure the effect of a compound on a purified target, such as an enzyme or receptor. fraunhofer.de They often use fluorescence, luminescence, or absorbance as readouts. fraunhofer.dedewpointx.com
Cell-Based Assays: These assays use living cells to monitor the biological response to a compound. fraunhofer.de They are considered more biologically relevant as they provide information on a compound's activity in a cellular context, including its ability to cross cell membranes. nih.gov High-content imaging is an advanced form of cell-based screening that uses automated microscopy to capture detailed images of cells, allowing for the analysis of multiple parameters simultaneously. fraunhofer.dedewpointx.com
In Silico Screening: Also known as virtual screening, this computational technique uses computer models to predict how compounds will interact with a biological target. solubilityofthings.comnih.gov It allows researchers to rapidly screen massive virtual libraries of compounds to prioritize those with the highest likelihood of being active for subsequent experimental testing. nih.gov
Table 2: Key Methodologies in Preclinical Screening and Lead Identification
| Methodology | Description | Key Application |
|---|---|---|
| High-Throughput Screening (HTS) | Automated, rapid testing of large compound libraries against a biological target. nih.gov | Initial "hit" identification from diverse chemical libraries. aragen.com |
| Biochemical Assays | In vitro assays using purified molecular targets (e.g., enzymes). fraunhofer.de | Measuring direct interaction and inhibition of a specific target. |
| Cell-Based Assays | Assays using living cells to measure a compound's effect in a biological system. fraunhofer.de | Assessing compound activity, permeability, and cytotoxicity in a more complex environment. ucl.ac.uknih.gov |
| Virtual (In Silico) Screening | Computational methods to predict compound-target interactions and prioritize candidates. nih.gov | Efficiently filtering large databases to identify promising compounds for lab testing. solubilityofthings.com |
| Hit-to-Lead (H2L) Optimization | A process of refining the chemical structure of initial "hits" to improve their drug-like properties. aragen.com | Developing a promising "hit" into a viable "lead compound" for further development. ucl.ac.uk |
This table outlines common techniques used in the early stages of drug discovery to identify and refine potential therapeutic compounds.
Structure Activity Relationship Sar Studies of Mederrhodin a
Methodological Frameworks for SAR Elucidation
The elucidation of SAR for complex molecules such as Mederrhodin A involves a combination of synthetic, biosynthetic, and computational strategies. d-nb.info These methods allow for the systematic modification of the molecule and the prediction and interpretation of how these changes affect its biological function. ontosight.ai
Generating analogues of a natural product is fundamental to exploring its SAR. ontosight.ai This is achieved through several strategic approaches, each with distinct advantages.
Total Synthesis: This approach involves the complete chemical synthesis of a molecule from simple, commercially available starting materials. A key advantage of total synthesis is the ability to introduce profound structural modifications to the molecular core that are inaccessible through other methods. nih.gov By designing a convergent or divergent synthetic route, chemists can create a wide array of analogues to systematically probe the function of different parts of the molecule. d-nb.infonih.gov While a powerful tool for generating structural diversity, developing a total synthesis for a complex natural product can be a time-consuming and resource-intensive endeavor. d-nb.info
Semi-Synthesis: This strategy, also known as late-stage functionalization, uses the natural product itself as a starting scaffold. Chemical modifications are made to the existing molecule, which is often more efficient than a full total synthesis. This method is particularly useful for exploring the role of peripheral functional groups, though it is generally limited to modifications that can be made without altering the core structure. d-nb.info
Chemoenzymatic and Biosynthetic Approaches: These methods leverage the power of enzymes and biological systems to create new compounds. nih.gov Combinatorial biosynthesis, a prime example of this approach, involves combining genes from different biosynthetic pathways to produce hybrid molecules. thieme-connect.com This was the very method used to generate this compound itself. thieme-connect.comresearchgate.net In a landmark 1985 experiment, genes from the actinorhodin (B73869) biosynthesis pathway in Streptomyces coelicolor were introduced into the medermycin-producing strain Streptomyces sp. AM7161. researchgate.net This resulted in the production of the novel hybrid antibiotics this compound and its analogue, Mederrhodin B. researchgate.net Another related technique is precursor-directed biosynthesis, where synthetic analogues of natural biosynthetic intermediates are fed to a microorganism, which then incorporates them into the final structure to produce "unnatural" natural products. researchgate.netuni-bonn.de
| Approach | Description | Primary Application in SAR | Example/Relevance to this compound |
|---|---|---|---|
| Total Synthesis | Complete chemical synthesis from basic starting materials. d-nb.info | Allows for deep-seated modifications of the molecular scaffold. nih.gov | Enables access to analogues with altered core ring structures. |
| Semi-Synthesis | Chemical modification of the isolated natural product. d-nb.info | Efficient for modifying peripheral functional groups. | Could be used to alter hydroxyl or methyl groups on the this compound scaffold. |
| Chemoenzymatic Approaches (e.g., Combinatorial Biosynthesis) | Use of enzymes or engineered organisms to create new molecules. nih.govthieme-connect.com | Generates novel hybrid molecules by combining biosynthetic pathways. thieme-connect.com | This is the method by which this compound and its analogue Mederrhodin B were first created. researchgate.net |
Computational methods have become indispensable in modern drug discovery and SAR analysis. researchgate.net These techniques analyze existing data to build predictive models that can guide the synthesis of new compounds, thereby saving time and resources. d-nb.inforsc.org
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models use mathematical equations to correlate the chemical properties or structural descriptors of a group of molecules with their biological activities. d-nb.inforsc.org Once a statistically valid model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized analogues. rsc.org
Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and its biological target (e.g., an enzyme or DNA). researchgate.net For this compound, which is known to intercalate with DNA and inhibit topoisomerase II, docking studies could predict how different analogues bind to these targets, providing a rationale for their observed activities. rsc.orgresearchgate.net
Machine Learning (ML) and Artificial Intelligence (AI): Modern AI and ML models can analyze large datasets to identify complex, non-linear SAR patterns that may not be apparent from traditional analysis. d-nb.infonih.gov These models can be trained on experimental data from known analogues to prioritize the design and synthesis of new compounds that are most likely to have improved activity. d-nb.info The use of such computational tools allows for the systematic exploration of the potential chemical space around a lead compound. researchgate.net
Design and Synthesis of this compound Analogues for SAR Profiling (Total Synthesis, Semi-Synthesis, Chemoenzymatic Approaches)
Identification of Key Structural Moieties Contributing to Biological Activity
The initial discovery and characterization of this compound and its co-metabolite, Mederrhodin B, provided immediate and significant insight into the SAR of this molecular scaffold. this compound is a hybrid molecule that possesses a hydroxyl group at the C-6 position of the medermycin (B3063182) structure. Its antimicrobial activity was found to be similar to that of medermycin.
In contrast, Mederrhodin B, which is the dihydrogenated form of this compound (specifically, with a reduced quinone moiety), was found to be almost completely devoid of antimicrobial activity. This finding strongly indicates that the benzoisochromanequinone ring system is essential for the biological activity of this class of compounds. The reduction of this quinone to a hydroquinone (B1673460) eliminates its antimicrobial efficacy.
These initial findings highlight two critical structural features:
The C-6 Hydroxyl Group: The addition of this group (transforming medermycin into this compound) does not significantly diminish the antimicrobial activity.
The Quinone Moiety: The integrity of the quinone system is absolutely critical for biological function. Its reduction to a hydroquinone in Mederrhodin B leads to a near-total loss of activity.
| Compound | Key Structural Feature (Compared to Medermycin) | Key Structural Feature (Compared to this compound) | Antimicrobial Activity | Reference |
|---|---|---|---|---|
| Medermycin | Lacks C-6 hydroxyl group. | - | Active | |
| This compound | Contains an additional hydroxyl group at C-6. | - | Active, similar to Medermycin. | |
| Mederrhodin B | - | Dihydro- form with a reduced quinone moiety. | Almost devoid of activity. |
Mechanisms of Resistance to Mederrhodin a in Model Systems
Investigation of Acquired Resistance in Microbial Models
The study of acquired resistance involves exposing previously susceptible microorganisms to an antibiotic and observing the evolutionary pathways they take to survive. While the producing organism, a genetically engineered strain of Streptomyces sp. AM7161, has intrinsic resistance, investigations into other microbes have revealed how resistance can be newly acquired. researchgate.netresearchgate.netasm.org
Research on the related compound actinorhodin (B73869) in Staphylococcus aureus, a Gram-positive bacterium, has shown that low-level resistance can be conferred by mutations in the walRKHI operon. researchgate.netnih.govscholaris.ca This two-component system is involved in regulating cell wall metabolism, suggesting that modifications to the cell envelope can reduce the antibiotic's effectiveness. researchgate.netscholaris.ca
In another microbial model, Streptomyces lividans, which is closely related to the actinorhodin-producing Streptomyces coelicolor but does not typically produce the antibiotic itself, resistance has been linked to mutations in the rpsL gene. asm.orgresearchgate.net This gene encodes the ribosomal protein S12. Specific mutations that confer streptomycin (B1217042) resistance were found to also trigger the production of actinorhodin, indicating a complex regulatory link between the translational apparatus, antibiotic production, and the resistance phenotype. asm.orgresearchgate.net These findings demonstrate that acquired resistance can arise from spontaneous mutations in key cellular systems, either altering the drug's target or modulating stress responses. researchgate.netasm.org
Elucidation of Molecular Mechanisms of Resistance in In Vitro Systems
Molecular studies have pinpointed specific genes and proteins responsible for conferring resistance to Mederrhodin A and related isochromanequinone antibiotics. These mechanisms primarily involve actively removing the antibiotic from the cell or modifying the antibiotic's target site.
The most prominent resistance mechanism, particularly in the producing Streptomyces species, is the active efflux of the antibiotic out of the cell. nih.govasm.org This process is mediated by dedicated transporter proteins, often called efflux pumps, which are encoded by genes located within the antibiotic's own biosynthetic gene cluster. nih.govnih.gov
The biosynthetic gene cluster for actinorhodin in S. coelicolor contains the actAB operon, which encodes two putative efflux pumps, ActA and ActB. nih.govnih.govasm.org These pumps are essential for high-level actinorhodin production and resistance. nih.govasm.org Their expression is controlled by a transcriptional repressor, ActR, which is derepressed by both actinorhodin and its biosynthetic intermediates. nih.govasm.orgresearchgate.net This ensures that the resistance mechanism is activated concurrently with antibiotic production, preventing toxic intracellular accumulation. nih.govmcmaster.ca Similarly, the medermycin (B3063182) biosynthetic gene cluster contains a transporter gene, orf25, believed to serve a comparable efflux function. nih.govbiorxiv.org Since this compound is a hybrid antibiotic derived from the medermycin and actinorhodin pathways, these efflux systems are considered its primary intrinsic resistance mechanism. researchgate.netasm.org
Beyond the dedicated pumps, Streptomyces species possess a variety of other multidrug resistance efflux pumps that can contribute to resistance against exogenous compounds. asm.org These include transporters from the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). asm.orgnih.gov
| Gene/Protein | Organism | Mechanism | Function | Reference |
|---|---|---|---|---|
| actA / actB | Streptomyces coelicolor | Efflux Pump | Component of the ActAB efflux system that exports actinorhodin, providing self-resistance. | nih.govnih.govasm.org |
| actR | Streptomyces coelicolor | Transcriptional Regulator | Represses the actAB operon; repression is relieved by actinorhodin and its intermediates. | nih.govasm.orgresearchgate.net |
| med-orf25 | Streptomyces sp. AM-7161 | Efflux Pump (putative) | Transporter gene within the medermycin biosynthetic cluster, likely involved in efflux. | nih.govbiorxiv.org |
| walK / walR | Staphylococcus aureus | Target Site Modification (Cell Envelope) | Two-component system regulating cell wall homeostasis; mutations confer low-level actinorhodin resistance. | researchgate.netscholaris.ca |
| rpsL | Streptomyces lividans | Target Site Modification (Ribosome) | Encodes ribosomal protein S12; specific mutations confer resistance and affect antibiotic production. | asm.orgresearchgate.net |
Resistance can also emerge when the cellular target of an antibiotic is altered in such a way that the drug can no longer bind effectively, or when the cell develops a way to bypass the inhibited pathway. researchgate.net The mode of action for this compound and related compounds is complex, appearing to involve multiple cellular targets. Actinorhodin is known to be redox-active, generating reactive oxygen species (ROS) that can cause widespread oxidative damage to DNA, proteins, and lipids within the cell envelope. researchgate.netnih.govevitachem.com Some evidence also suggests that this compound may function as a topoisomerase II inhibitor, similar to other anthracyclines. ontosight.ai A recent study further showed that medermycin can covalently bind to proteins, suggesting another potential mechanism of its cytotoxic action. acs.org
Given this multifaceted mode of action, target site modifications can occur in several ways. As mentioned, mutations in the walRKHI operon of S. aureus lead to low-level resistance to actinorhodin, likely by altering the cell envelope to better withstand the antibiotic's damaging effects. researchgate.netscholaris.ca This represents a resistance mechanism tied to a stress response pathway that protects a potential target. Similarly, mutations in the rpsL gene, affecting the S12 ribosomal protein, confer resistance in S. lividans, which points to the ribosome as being either a direct or indirect target whose modification can overcome the antibiotic's effects. asm.org
Role of Efflux Pumps and Transporters
Methodologies for Inducing and Characterizing Resistance Phenotypes in Laboratory Settings
The systematic study of antibiotic resistance relies on established laboratory methodologies to induce and characterize resistant variants of microorganisms. These techniques allow researchers to simulate the evolutionary pressures that lead to resistance and to quantify the resulting changes in susceptibility.
A primary method for inducing resistance is Adaptive Laboratory Evolution (ALE) . nih.govresearchgate.net In a typical ALE experiment, bacterial populations are serially passaged over many generations in the presence of an antibiotic. researchgate.netfrontiersin.org This can be done using several selection protocols:
Gradient Plating: Bacteria are grown on an agar (B569324) plate containing a concentration gradient of the antibiotic, and colonies that grow in the highest concentration are selected for the next round. nih.gov
Stepwise Increments: Cultures are grown in liquid broth with a sub-lethal concentration of the antibiotic. Once growth is established, the culture is transferred to a medium with a slightly higher concentration, a process that is repeated to select for mutants with increasing levels of resistance. nih.govfrontiersin.org
Morbidostat: A continuous culture device that automatically monitors bacterial growth and adjusts the antibiotic concentration to maintain a constant, strong selective pressure. nih.gov
Once resistant strains have been isolated, their phenotypes and genotypes are characterized using a suite of standard techniques.
Phenotypic Characterization: The level of resistance is quantified by determining the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of the antibiotic that prevents visible growth of the bacterium. nih.govmdpi.com Common methods for MIC determination include broth microdilution, agar dilution, and gradient diffusion strips (E-test). nih.govtandfonline.com
Genotypic Characterization: To identify the genetic basis of the resistance, molecular methods are employed. Polymerase Chain Reaction (PCR) can be used to screen for the presence of known resistance genes or to amplify specific genes for sequencing to find mutations. nih.govasm.org For a comprehensive, unbiased view, Whole-Genome Sequencing (WGS) is used to compare the entire genome of the resistant mutant to that of the original, susceptible parent strain, revealing all mutations, insertions, or deletions that may have occurred. tandfonline.comnih.gov
| Methodology | Purpose | Description | Reference |
|---|---|---|---|
| Adaptive Laboratory Evolution (ALE) | Inducing Resistance | Serially passaging bacteria in the presence of an antibiotic (using gradient, stepwise, or morbidostat setups) to select for resistant mutants. | nih.govresearchgate.net |
| Minimum Inhibitory Concentration (MIC) Testing | Phenotypic Characterization | Determining the lowest antibiotic concentration that inhibits bacterial growth, quantifying the level of resistance. Methods include broth dilution and E-test. | nih.govmdpi.comtandfonline.com |
| Polymerase Chain Reaction (PCR) | Genotypic Characterization | Amplifying specific DNA sequences to detect known resistance genes or to identify mutations in target genes. | mdpi.comasm.org |
| Whole-Genome Sequencing (WGS) | Genotypic Characterization | Sequencing the entire genome of a resistant strain to identify all genetic changes compared to a susceptible parent. | tandfonline.comnih.gov |
Emerging Research Directions and Methodological Advances in Mederrhodin a Research
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Biosynthetic Understanding
The "Omics" era has revolutionized the study of biological systems by providing tools for large-scale analysis of biological molecules. humanspecificresearch.orgfrontiersin.org These technologies, including genomics, proteomics, and metabolomics, offer a holistic approach to understanding the complex processes underlying the biosynthesis of secondary metabolites like Mederrhodin A. nih.govresearchgate.net By integrating data from these different levels, researchers can move from a static picture of the genes involved to a dynamic understanding of how the biosynthetic pathway functions and is regulated. nih.govresearchgate.net
Genomics: This field focuses on an organism's complete set of DNA, or genome. humanspecificresearch.org In the context of this compound, genomics is fundamental to identifying and sequencing the biosynthetic gene clusters (BGCs) responsible for producing the precursor molecules, actinorhodin (B73869) and medermycin (B3063182). jic.ac.ukasm.org The initial creation of this compound was made possible by cloning the genes for actinorhodin biosynthesis from Streptomyces coelicolor. jic.ac.uk Modern genomics allows for the rapid sequencing of entire microbial genomes, facilitating the discovery of novel BGCs and providing the blueprint for genetic manipulation. researchgate.net
Proteomics: This is the large-scale study of proteins, their functions, and their interactions. humanspecificresearch.org For this compound, proteomics enables the identification and quantification of the specific enzymes (e.g., polyketide synthases, hydroxylases, and reductases) encoded by the actinorhodin and medermycin BGCs. It can reveal how the enzymes from two different pathways interact within the host cell to create the hybrid structure of this compound. This provides direct insight into the functional expression of the engineered pathway. researchgate.net
Metabolomics: This is the comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org Metabolomic profiling is crucial for detecting the production of this compound and other related compounds in the engineered Streptomyces strain. asm.org Advanced metabolomic techniques can create a detailed snapshot of the cell's metabolic state, helping to identify not only the final products but also biosynthetic intermediates and potential bottlenecks in the production pathway. uninet.edu This is essential for optimizing the yield of the desired compound. uninet.edu
The integration of these omics technologies provides a systems biology perspective, revealing the intricate interactions between the introduced biosynthetic pathway and the host organism's primary metabolism. frontiersin.orgasm.org This comprehensive understanding is critical for rationally designing strains with improved production capabilities and for predicting the outcomes of further genetic modifications.
Advanced Synthetic Biology and Metabolic Engineering for Enhanced Compound Diversification
Synthetic biology and metabolic engineering are disciplines dedicated to the design and construction of new biological parts, devices, and systems, as well as the redesign of existing natural biological systems for useful purposes. nih.govnih.gov The creation of this compound is a foundational example of this approach, specifically through a strategy known as combinatorial biosynthesis. nih.govresearchgate.net
Combinatorial biosynthesis involves combining genes from different biosynthetic pathways to create novel "unnatural" natural products. jic.ac.uknih.gov The landmark experiment that produced this compound involved transferring the cloned actinorhodin BGC from Streptomyces coelicolor into a different species, a Streptomyces strain that naturally produces the antibiotic medermycin. jic.ac.ukjic.ac.uk The result was a genetically engineered strain that produced a new, purple-colored antibiotic, which was confirmed to be the hybrid molecule this compound. jic.ac.uk This demonstrated for the first time that genes from different antibiotic pathways could work in collaboration to assemble a novel chemical structure. jic.ac.ukresearchgate.net
This technique, also described as pathway-level recombination, exploits the promiscuity of biosynthetic enzymes to accept and process modified substrates, leading to significant compound diversification. nih.gov The goal is to expand the chemical diversity of natural products, potentially leading to analogs with improved therapeutic properties. nih.gov Modern synthetic biology tools offer more precise and sophisticated methods for this, including:
Gene Editing: Technologies like CRISPR/Cas9 allow for precise insertion, deletion, or modification of genes within a BGC to alter the final product's structure.
Promoter Engineering: Swapping the native promoters of biosynthetic genes with stronger or inducible promoters can increase the expression of key enzymes and boost the production of the target compound.
Heterologous Expression: Expressing BGCs in well-characterized and fast-growing host organisms can increase the titer of a compound and simplify its purification. nih.gov
The table below summarizes the key elements of the original combinatorial biosynthesis experiment that yielded this compound.
| Component | Description | Source |
| Parent Strain | Streptomyces coelicolor A3(2) | jic.ac.ukasm.org |
| Cloned Genes | Biosynthetic gene cluster for the antibiotic actinorhodin | jic.ac.ukjic.ac.uk |
| Recipient Strain | A Streptomyces species that produces the antibiotic medermycin | jic.ac.ukjic.ac.uk |
| Engineering Method | Introduction of the cloned actinorhodin genes into the medermycin-producing strain | jic.ac.uk |
| Resulting Compound | This compound, a novel hybrid antibiotic with a structure containing features of both actinorhodin and medermycin | asm.orgresearchgate.net |
Development of Novel Analytical and Characterization Techniques for Natural Products
The discovery and development of any natural product are critically dependent on analytical techniques capable of its isolation, structural elucidation, and quantification. While the original characterization of this compound utilized methods like thin-layer chromatography, UV-visible spectroscopy, and early forms of mass spectrometry asm.org, modern analytical chemistry offers a far more powerful suite of tools. researchgate.net
The complexity of biological extracts necessitates techniques with high resolution and sensitivity. researchgate.net Novel analytical methods are constantly being developed to meet these demands, providing unprecedented detail in the characterization of compounds like this compound. nih.gov
Key advancements include:
Advanced Chromatography and Mass Spectrometry: Techniques like High-Performance Liquid Chromatography (HPLC) coupled with high-resolution Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS-MS) are now standard. researchgate.netnih.gov They allow for the rapid separation, detection, and structural characterization of multiple compounds in a complex mixture, even at very low concentrations. Reversed-phase LC-MS (RPLC-MS) is particularly effective for separating and analyzing antibiotic variants. nih.gov
Spectroscopic and Imaging Techniques: Near-Infrared Chemical Imaging (NIR-CI) can visualize the spatial distribution of a compound within a sample, such as a microbial colony, which can be valuable for screening and production monitoring. nih.gov Advanced Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unequivocally determining the three-dimensional structure of new molecules.
High-Resolution Electrophoresis: Capillary Electrophoresis (CE) has gained significant interest due to its extremely high resolving power, making it effective for separating closely related molecules and variants. nih.gov
The following table compares the classical analytical methods with their modern counterparts used in natural product research.
| Analytical Task | Classical Technique | Modern Technique | Advantage of Modern Technique |
| Separation | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE) | Higher resolution, better quantification, automation researchgate.netnih.gov |
| Identification | UV-Visible Spectroscopy | High-Resolution Mass Spectrometry (HRMS), LC-MS-MS | High sensitivity, precise mass measurement, structural fragmentation data researchgate.net |
| Structural Elucidation | Mass Spectrometry, Elemental Analysis | 2D and 3D Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structural information, unambiguous atom connectivity |
| Spatial Analysis | N/A | Near-Infrared Chemical Imaging (NIR-CI), Mass Spectrometry Imaging | Visualization of compound distribution within a sample nih.gov |
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating and purifying Mederrhodin A from natural sources, and how can cross-contamination be minimized?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or flash chromatography. To ensure purity, combine spectroscopic methods (NMR, MS) with polarity-based fractionation . Cross-contamination risks are mitigated via rigorous solvent purity checks and repeated crystallization steps. Include negative controls in each batch to validate isolation specificity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural properties?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, HMBC) are critical for confirming molecular weight and functional groups. Pair with HPLC-DAD to assess purity (>95% threshold). For novel derivatives, X-ray crystallography or cryo-EM may resolve stereochemical ambiguities .
Q. How should researchers design in vitro bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., doxorubicin for anticancer studies) and validate target engagement using siRNA knockdown or CRISPR-edited cell lines. Replicate experiments across three independent trials to account for biological variability .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis of published datasets using PRISMA guidelines . Stratify results by experimental variables (e.g., cell type, dosage, exposure time). Apply statistical tools (ANOVA, random-effects models) to identify confounding factors. For in vivo discrepancies, compare pharmacokinetic parameters (AUC, Cₘₐₓ) across species .
Q. What computational strategies are recommended for predicting this compound’s mechanism of action and off-target effects?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to map ligand-target interactions. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. For off-target profiling, leverage cheminformatics platforms (ChEMBL, PubChem) and machine learning models trained on toxicity databases .
Q. What experimental controls are essential when investigating this compound’s synergistic effects with other compounds?
- Methodological Answer : Include monotherapy controls for each compound and combination indices (e.g., Chou-Talalay method). Use isobolograms to quantify synergy (CI <1). Confirm mechanistic synergy via transcriptomic profiling (RNA-seq) or proteomic analysis .
Q. How can researchers address challenges in reproducing this compound’s reported in vivo efficacy in preclinical models?
- Methodological Answer : Standardize animal models by genetic background, diet, and housing conditions. Use blinded dosing and randomized allocation. Validate compound stability via LC-MS in plasma samples. Publish raw data and detailed protocols (e.g., injection routes, anesthesia methods) to enhance reproducibility .
Q. What integrative approaches are recommended to resolve discrepancies between this compound’s in vitro potency and poor pharmacokinetic profiles?
- Methodological Answer : Perform ADMET profiling early (e.g., Caco-2 permeability, microsomal stability assays). Modify lead compounds via medicinal chemistry (e.g., prodrug strategies) guided by QSAR models. Use PK/PD modeling to correlate exposure levels with efficacy endpoints .
Methodological Best Practices
- Data Validation : Triangulate findings using orthogonal assays (e.g., SPR for binding affinity alongside cellular assays) .
- Ethical Reporting : Disclose all negative results and confounding variables in supplementary materials .
- Collaborative Frameworks : Share raw datasets via repositories (e.g., Zenodo) and adhere to FAIR principles for data reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
